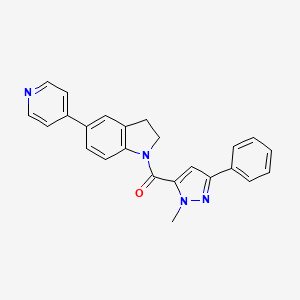

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Description

The compound “(1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is a hybrid heterocyclic molecule featuring a pyrazole-indolinone scaffold. Structurally, it combines a 1-methyl-3-phenylpyrazole moiety linked via a methanone bridge to a 5-(pyridin-4-yl)indolin-1-yl group.

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-27-23(16-21(26-27)18-5-3-2-4-6-18)24(29)28-14-11-20-15-19(7-8-22(20)28)17-9-12-25-13-10-17/h2-10,12-13,15-16H,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEFYGJTTFEFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A common method involves reacting phenylhydrazine with a 1,3-diketone precursor. For example, 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized by refluxing 1,3-diketones with phenylhydrazine in ethanol catalyzed by piperidine. The aldehyde intermediate is critical for subsequent ketone bridge formation.

Reaction Conditions :

Alternative Routes via Vilsmeier-Haack Formylation

For pyrazoles lacking inherent aldehydes, formylation using POCl3 and DMF introduces the aldehyde group at the 5-position. This step is essential for subsequent condensation with indoline derivatives.

Synthesis of the Indoline Subunit

The 5-(pyridin-4-yl)indoline fragment is synthesized through palladium-catalyzed cross-coupling or reductive amination.

Reductive Amination for Indoline Saturation

Indole derivatives are hydrogenated using H2 and Raney Ni in ethanol to yield indoline. For example:

$$

\text{5-(Pyridin-4-yl)indole} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{5-(Pyridin-4-yl)indoline}

$$

Conditions :

Ketone Bridge Formation Strategies

Coupling the pyrazole and indoline subunits via a methanone linker is achieved through nucleophilic acyl substitution or Friedel-Crafts acylation.

Nucleophilic Acyl Substitution Using Acid Chlorides

The pyrazole aldehyde is oxidized to a carboxylic acid using KMnO4 in acidic media, followed by conversion to the acid chloride with SOCl2:

$$

\text{Pyrazole-5-carbaldehyde} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{Pyrazole-5-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Pyrazole-5-carbonyl chloride}

$$

Reaction with 5-(pyridin-4-yl)indoline in the presence of triethylamine yields the target ketone:

$$

\text{Pyrazole-5-carbonyl chloride} + \text{5-(Pyridin-4-yl)indoline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}

$$

Optimization Notes :

Friedel-Crafts Acylation for Direct Coupling

In cases where the indoline’s aromatic ring is activated, Friedel-Crafts acylation using AlCl3 as a catalyst can form the ketone bridge:

$$

\text{Pyrazole-5-carbonyl chloride} + \text{5-(Pyridin-4-yl)indoline} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Target Compound}

$$

Challenges :

- Pyridine’s electron-withdrawing nature deactivates the indoline ring, reducing reactivity.

- Side products from over-acylation or polymerization.

Alternative Coupling Methods

Lawesson’s Reagent-Mediated Thioesterification

Lawesson’s reagent converts esters to thioesters, which react with indoline derivatives to form ketones:

$$

\text{Pyrazole-5-carboxylate} \xrightarrow{\text{Lawesson’s Reagent}} \text{Thioester} \xrightarrow{\text{5-(Pyridin-4-yl)indoline}} \text{Target Compound}

$$

Advantages :

Belleau Reagent for One-Pot Condensation

Belleau reagent (N,N’-carbonyldiimidazole) facilitates direct coupling between carboxylic acids and amines under mild conditions:

$$

\text{Pyrazole-5-carboxylic acid} + \text{5-(Pyridin-4-yl)indoline} \xrightarrow{\text{Belleau Reagent, THF}} \text{Target Compound}

$$

Conditions :

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from high-boiling solvents:

Spectroscopic Validation

- FT-IR : Strong absorbance at 1680–1700 cm⁻¹ (C=O stretch).

- ¹H NMR : Pyrazole C-H (δ 6.8–7.2 ppm), indoline N-H (δ 3.1–3.3 ppm).

- XRD : Planar orientation of pyrazole and indoline rings with interplanar angles <10°.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole moieties.

Reduction: Reduction reactions can be performed on the carbonyl group of the methanone linkage.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the pyrazole and indole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives of the pyrazole and indole rings.

Reduction: Reduced forms of the methanone linkage, potentially forming alcohols.

Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Industry

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and indole moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, biological activities, and pharmacological implications.

Pyrazoline Derivatives with Antimicrobial Activity

5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (Kaushik et al., 2011) shares a pyrazole-pyridine core but differs in its dihydropyrazole ring and additional phenyl substituents. This compound exhibited notable antimicrobial activity, attributed to the electron-rich pyridinyl group enhancing target binding.

Oxazole-Clubbed Pyrazolines

Katariya et al. (2021) synthesized (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone, where the oxazole ring introduces electron-withdrawing effects. The bromophenyl and chlorophenyl substituents enhanced lipophilicity, improving membrane penetration.

Anti-inflammatory Pyrazole-Furan Hybrids

Vyankatesh et al. reported 3-(4-substituted phenyl)-5-((5-(4-nitrophenyl)furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone derivatives with anti-inflammatory activity. The furan ring’s planar structure facilitates π-π stacking with cyclooxygenase (COX) enzymes. The target compound’s indolinone group, with its non-planar conformation, might reduce off-target effects while maintaining COX inhibition via the pyridinyl moiety .

Chlorophenyl-Substituted Pyrazoles

A 2021 study by Sivakumar et al. analyzed 3-(4-Chlorophenyl)-5-4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl methanone, where the chlorophenyl group increased antimicrobial potency through hydrophobic interactions. Molecular docking revealed strong binding to bacterial DNA gyrase. The target compound’s methyl and phenyl substituents on the pyrazole ring may balance lipophilicity and steric hindrance, optimizing bacterial target engagement .

Structural and Functional Comparison Table

| Compound Name | Key Substituents | Biological Activity | Structural Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazole, diphenyl groups | Antimicrobial | Enhanced rigidity but reduced solubility | |

| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-...methanone | Oxazole, bromophenyl, chlorophenyl | Antimicrobial | High lipophilicity; potential toxicity | |

| 3-(4-substituted phenyl)-5-((5-(4-nitrophenyl)furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone | Furan, nitrophenyl | Anti-inflammatory | Planar structure for COX binding | |

| 3-(4-Chlorophenyl)-5-4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl methanone | Chlorophenyl, isopropyl | Antimicrobial | Optimized hydrophobicity for gyrase binding | |

| Target: (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone | Indolinone, methyl-phenyl pyrazole | Hypothesized broad-spectrum | Balanced solubility and target interaction | — |

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H18N6O, and it features a pyrazole ring linked to an indolin moiety and a pyridine ring. This unique structure may contribute to its biological activity through various biochemical pathways.

Target Interactions

The pyrazole core in this compound is known to interact with multiple biological targets, including:

- TRPV1 Receptor : Pyrazole derivatives have been shown to act as antagonists at the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammation. The structure of this compound suggests potential antagonistic activity against TRPV1, similar to other pyrazole-based compounds .

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

In Vitro Studies

Recent research has demonstrated that related pyrazole derivatives possess significant anti-inflammatory and analgesic properties. For example, compounds structurally similar to this compound have shown promising results in inhibiting capsaicin-induced pain responses in animal models .

In Vivo Studies

In vivo studies have indicated that certain pyrazole derivatives can effectively reduce pain without inducing hyperthermia in animal models. This suggests a favorable safety profile for potential therapeutic applications in pain management .

Structure-Activity Relationship (SAR)

The SAR of pyrazole derivatives indicates that modifications on the phenyl and pyridine rings can significantly influence biological activity. For instance, substituents that enhance lipophilicity or alter electronic properties tend to improve binding affinity to target receptors.

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced receptor binding |

| Electron-withdrawing groups | Improved anti-inflammatory effects |

| Alkyl substitutions | Increased cytotoxicity against cancer cells |

Case Study 1: Analgesic Effects

A study investigating a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas found that certain derivatives displayed potent TRPV1 antagonism, leading to significant analgesic effects in animal models. The most active compounds showed Ki values in the low nanomolar range, indicating high potency .

Case Study 2: Anticancer Activity

In another study, pyrazole derivatives were evaluated for their anticancer properties against various cell lines. Compounds with structural similarities to this compound demonstrated significant growth inhibition and induced apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with 5-(pyridin-4-yl)indoline using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C .

- Step 2 : Purification via silica gel column chromatography (hexane:ethyl acetate, 3:1) and recrystallization from ethanol .

- Optimization : Monitor reaction progress by TLC and adjust stoichiometry (1.2:1 molar ratio of acid to indoline). Control temperature to minimize side products (e.g., over-acylation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Use - and -NMR (400 MHz, CDCl) to confirm substituent positions (e.g., pyrazole C–H at δ 7.2–7.5 ppm, pyridine protons at δ 8.3–8.6 ppm) .

- X-ray Diffraction : Determine dihedral angles between pyrazole, indoline, and pyridinyl rings (e.g., angles ~16–52° observed in similar compounds) to assess planarity and steric effects .

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm for purity >98% .

Q. How is the preliminary biological activity of this compound assessed in vitro?

- Methods :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC determination) .

- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48h .

- Binding Assays : Surface plasmon resonance (SPR) to measure affinity for targets like serotonin receptors (K values) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets?

- Approach :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4R3P for CDK2) to identify key residues (e.g., Lys33, Asp145) involved in hydrogen bonding with the pyridinyl group .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mode (e.g., competitive vs. non-competitive) .

- Mutagenesis : Validate docking predictions by mutating critical residues and measuring activity loss .

Q. What strategies are effective for structural optimization to enhance bioactivity or reduce toxicity?

- Modifications :

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., –NO at C4) to improve kinase binding; compare with analogs like (2,6-dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone .

- Indoline Moiety : Replace pyridin-4-yl with pyridin-3-yl to reduce hepatotoxicity (test in HepG2 cells) .

- Methanone Linker : Substitute with sulfonamide to enhance solubility (logP reduction from 3.2 to 2.1) .

Q. How should researchers resolve contradictions in biological data (e.g., varying IC values across studies)?

- Troubleshooting :

- Assay Conditions : Standardize ATP concentrations (1 mM for kinase assays) and cell passage numbers .

- Orthogonal Validation : Confirm cytotoxicity via ATP-luciferase assays alongside MTT .

- Batch Analysis : Compare HPLC purity (>98% vs. <95%) and check for degradants (e.g., hydrolyzed methanone) .

Q. What methodologies identify and characterize synthetic byproducts or degradation products?

- Analytical Workflow :

- GC-MS : Detect low-molecular-weight byproducts (e.g., unreacted indoline) using electron ionization .

- LC-HRMS : Identify oxidation products (e.g., N-oxide at pyridine) with a Q-TOF mass spectrometer .

- Isolation : Use preparative TLC to isolate impurities and acquire -NMR spectra for structural confirmation .

Q. Are there synergistic effects when combining this compound with other therapeutic agents?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.